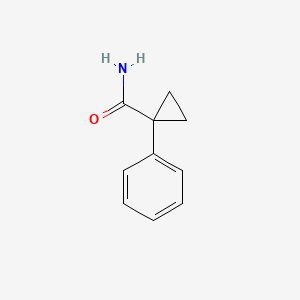

1-Phenylcyclopropanecarboxamide

説明

Structure

3D Structure

特性

IUPAC Name |

1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBXAQLZTBLSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303328 | |

| Record name | 1-phenylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6120-96-3 | |

| Record name | 1-Phenylcyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6120-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 157875 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006120963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6120-96-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1 Phenylcyclopropanecarboxamide

Reactions Involving the Cyclopropane (B1198618) Ring

The high ring strain of the cyclopropane ring in 1-phenylcyclopropanecarboxamide is a primary driving force for its reactivity. Reactions that lead to the opening of this ring are common, as they relieve this strain.

Ring-Opening Reactions

Ring-opening reactions of cyclopropanes can be initiated by either nucleophiles or electrophiles, and the regioselectivity of these reactions in donor-acceptor cyclopropanes is well-documented.

The nucleophilic ring-opening of donor-acceptor cyclopropanes, including those with amide functionalities, is a well-established method for the synthesis of 1,3-bifunctional compounds. These reactions often proceed via an S_N2-like mechanism, where the nucleophile attacks one of the cyclopropane carbons, leading to the cleavage of a carbon-carbon bond. The stereochemistry of this process typically results in an inversion of configuration at the reaction center. thieme-connect.com

In the case of this compound, the phenyl group acts as a donor and the carboxamide as an acceptor. This polarization facilitates nucleophilic attack at the carbon atom bearing the phenyl group. A variety of nucleophiles, including amines, amides, hydrazines, and azide (B81097) ions, have been shown to open the ring of donor-acceptor cyclopropanes. thieme-connect.com For instance, the reaction of donor-acceptor cyclopropanes with amines can lead to the formation of functionalized amines, which can serve as intermediates for the synthesis of various nitrogen-containing heterocycles. thieme-connect.com Lewis acids, such as scandium triflate (Sc(OTf)₃), can catalyze these ring-opening reactions, for example, with 1,3-cyclodiones acting as nucleophiles. nih.gov

| Nucleophile | Catalyst | Product Type | Reference |

| Amines | Thermal | 1,3-Difunctionalized amines | thieme-connect.com |

| Amides | Thermal | 1,3-Difunctionalized amides | thieme-connect.com |

| Hydrazines | Thermal | 1,3-Difunctionalized hydrazines | thieme-connect.com |

| Azide Ion | Thermal | 1,3-Difunctionalized azides | thieme-connect.com |

| 1,3-Cyclodiones | Sc(OTf)₃ | 1,3-Cyclodione enol ether derivatives | nih.gov |

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Donor-Acceptor Cyclopropanes

Electrophilic ring-opening of cyclopropanes is another important reaction pathway. In the case of an amide derivative of 2-phenylcyclopropane carboxylic acid, which is structurally related to this compound, electrophilic ring-opening has been observed. This reaction proceeds through the protonation of the amide carbonyl group in a superacidic medium, followed by cleavage of the vicinal C₁-C₂ bond of the cyclopropane ring.

Cycloaddition Reactions

Donor-acceptor cyclopropanes can participate in formal cycloaddition reactions, acting as three-carbon synthons. These reactions provide access to five- and seven-membered ring systems.

[3+2] cycloadditions of donor-acceptor cyclopropanes with various 2π-electron components, such as alkenes and alkynes, are well-documented. mdpi.comnih.gov These reactions are often catalyzed by Lewis acids and can proceed with high stereoselectivity. For example, the photocatalytic [3+2] cycloaddition of aryl cyclopropyl (B3062369) ketones with alkenes has been reported to yield highly substituted cyclopentanes. nih.gov While this specific example involves a ketone instead of a carboxamide, the underlying principle of using a donor-acceptor cyclopropane as a three-carbon component in a cycloaddition is applicable.

| Reaction Type | Reactant | Product Ring Size | Catalyst | Reference |

| [3+2] Cycloaddition | Alkenes/Alkynes | 5 | Lewis Acid/Photocatalyst | mdpi.comnih.govnih.gov |

| [4+3] Cycloaddition | Dienes | 7 | - | wikipedia.org |

Table 2: Cycloaddition Reactions Involving Donor-Acceptor Cyclopropanes

Rearrangement Reactions

Rearrangement reactions of substituted cyclopropanes, particularly those driven by the release of ring strain, are a key aspect of their chemistry. For instance, 1,1-divinyl-2-phenylcyclopropanes containing an amide group undergo thermal rearrangements to produce vinylcyclopentenes and more complex tricyclic spirolactams. These transformations highlight the ability of the cyclopropane ring to participate in complex intramolecular cascades.

Reactions at the Carboxamide Functionality

The carboxamide group of this compound can undergo typical amide reactions, such as hydrolysis and reduction.

Hydrolysis of amides to their corresponding carboxylic acids can be achieved under either acidic or basic conditions, typically requiring heating. researchgate.net The mechanism of acidic hydrolysis involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. For N-substituted amides, mild alkaline hydrolysis conditions have been developed using sodium hydroxide in a mixture of methanol (B129727) and an aprotic solvent. nih.gov

Reduction of amides is most commonly accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.netmasterorganicchemistry.comwikipedia.org This reaction converts the carboxamide to the corresponding amine, effectively reducing the carbonyl group to a methylene (B1212753) group (CH₂). The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

| Reaction | Reagents | Product | Reference |

| Acid Hydrolysis | H₃O⁺, heat | 1-Phenylcyclopropanecarboxylic acid + Ammonia | researchgate.net |

| Base Hydrolysis | OH⁻, heat | 1-Phenylcyclopropanecarboxylate + Ammonia | researchgate.net |

| Reduction | 1. LiAlH₄, 2. H₂O | (1-Phenylcyclopropyl)methanamine | researchgate.netmasterorganicchemistry.comwikipedia.org |

Table 3: Reactions at the Carboxamide Functionality

Derivatization for Analytical Purposes (e.g., GC, LC-MS/MS)

Reactions at the Phenyl Moiety

The phenyl group of this compound can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the electronic effects of the cyclopropylcarboxamide substituent.

Nitration:

Nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. The expected products would be the ortho- and para-nitro derivatives of this compound. The regioselectivity would be influenced by steric hindrance from the cyclopropylcarboxamide group, likely favoring the para product. sciencemadness.org

Friedel-Crafts Acylation:

Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst like AlCl₃, would also be expected to yield the ortho- and para-acylated products. sigmaaldrich.com However, Friedel-Crafts reactions can be sensitive to deactivating groups. The reaction of acetanilide (B955) with acetic anhydride (B1165640) in the presence of a gallium triflate catalyst has been shown to produce the p-acylated product in high yield. google.comlookchem.com This suggests that under appropriate conditions, Friedel-Crafts acylation of this compound is feasible.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | p-(1-Cyclopropylcarboxamido)nitrobenzene and o-(1-Cyclopropylcarboxamido)nitrobenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | p-(1-Cyclopropylcarboxamido)acetophenone and o-(1-Cyclopropylcarboxamido)acetophenone |

Palladium-Catalyzed Coupling Reactions

While specific literature detailing the direct participation of this compound in palladium-catalyzed coupling reactions is not extensively documented, its chemical structure suggests potential reactivity in such transformations. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Key examples of these reactions include the Suzuki, Heck, and Buchwald-Hartwig aminations. researchgate.netaablocks.comresearchgate.netrsc.org

The general mechanism for these reactions involves a catalytic cycle that typically begins with the oxidative addition of an organohalide to a palladium(0) complex. This is followed by a transmetalation step (in the case of Suzuki or Stille couplings) or migratory insertion (in the Heck reaction), and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. researchgate.net

For this compound, the phenyl group could potentially undergo C-H activation or be substituted with a halide (e.g., bromo or iodo) to serve as a substrate in cross-coupling reactions. For instance, a hypothetical bromo-substituted derivative, 1-(4-bromophenyl)cyclopropanecarboxamide, could react with a boronic acid in a Suzuki-Miyaura coupling to form a biaryl structure. Similarly, it could couple with an alkene in a Heck reaction. japtronline.commdpi.commdpi.com The amide functional group itself can also participate in palladium-catalyzed N-arylation reactions, a variant of the Buchwald-Hartwig coupling, to form more complex amine structures. rsc.org

Recent developments have seen palladium catalysis applied to the functionalization of cyclopropane rings themselves, for instance, in intramolecular hydrocyclopropanylation of alkynes to form cyclopropane-fused γ-lactams, demonstrating the versatility of palladium in activating and forming bonds involving strained ring systems.

Conformational Analysis and Intramolecular Interactions

V-shaped Conformation in Crystalline State

Derivatives of this compound have been shown to adopt a distinct "V-shaped" conformation in the crystalline state. This arrangement is dictated by the spatial relationship between the phenyl ring and the carboxamide group attached to the same carbon of the cyclopropane ring. For example, the closely related compound 1-Benzoyl-N-phenylcyclopropanecarboxamide exhibits a V-shaped structure where the two benzene (B151609) rings are oriented at a significant dihedral angle to one another.

This V-shape arises from the steric and electronic interactions that force the planar phenyl and amide groups to orient away from each other, creating a folded structure. This conformational preference is a recurring motif in substituted cyclopropane derivatives and is critical in the design of molecules with specific three-dimensional shapes for biological targeting.

Hydrogen Bonding Networks (e.g., N-H⋯O interactions, Dimerization)

A primary feature governing the supramolecular assembly of this compound in the solid state is the formation of hydrogen bonds. The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows for the formation of robust intermolecular N-H⋯O hydrogen bonds .

In the crystal structures of similar carboxamides, these interactions are highly directional and lead to the formation of specific, repeating patterns. nih.govnih.gov A common and highly stable motif is the formation of a centrosymmetric dimer , where two molecules are linked by a pair of N-H⋯O hydrogen bonds, creating a ring-like structure. This dimerization is a powerful organizing force in the crystal lattice of many primary amides. These primary hydrogen bonds can be further supported by weaker interactions, such as C-H⋯O bonds, to build a three-dimensional network. researchgate.net

Dihedral Angles and Steric Effects

The conformation of this compound is defined by several key dihedral angles, which are the angles between planes formed by sets of atoms. These angles are influenced by steric hindrance between the bulky phenyl group and the substituents on the amide nitrogen.

In related structures, such as 1-cyclopropyl-2-(2-fluorophenyl)-5-(4-fluorophenyl)-3-phenylpentane-1,5-dione , the dihedral angle between a cyclopropane ring and an attached phenyl ring can range from approximately 45° to 65°. For this compound, the dihedral angle between the plane of the phenyl ring and the plane of the cyclopropane ring is a critical parameter.

Advanced Spectroscopic and Crystallographic Characterization of 1 Phenylcyclopropanecarboxamide

X-Ray Diffraction Studies

X-ray diffraction is a fundamental technique for determining the solid-state structure of a crystalline compound. It provides precise information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Crystal System and Space Group Determination

A crucial first step in crystal structure analysis is the determination of the crystal system and space group. The crystal system classifies the crystal based on its lattice parameters, while the space group describes the symmetry elements present in the unit cell. This information is obtained from the diffraction pattern of a single crystal of the compound.

No specific experimental data on the crystal system and space group for 1-phenylcyclopropanecarboxamide has been found in the reviewed literature.

Unit Cell Parameters and Molecular Conformation Analysis

Once the space group is determined, the unit cell parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) can be precisely refined. This data defines the size and shape of the repeating unit of the crystal. Within this unit cell, the exact three-dimensional conformation of the molecule is elucidated. For this compound, this would involve determining the torsion angles between the phenyl ring, the cyclopropane (B1198618) ring, and the carboxamide group.

Specific unit cell parameters and a detailed molecular conformation analysis based on experimental X-ray diffraction data for this compound are not available in the public domain.

Intermolecular Interactions and Packing in the Crystal Lattice

The arrangement of molecules within the crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. In this compound, the amide group provides hydrogen bond donors (N-H) and acceptors (C=O), which would be expected to play a significant role in the crystal packing, likely forming dimers or extended networks. nih.gov The phenyl groups could also participate in π-π stacking interactions.

A definitive analysis of the intermolecular interactions and crystal packing for this compound is not possible without experimental crystal structure data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of different nuclei, the connectivity and chemical environment of atoms within a molecule can be determined.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the phenyl ring, the cyclopropane ring, and the amide group. The aromatic protons would likely appear as a multiplet in the region of 7.2-7.5 ppm. The diastereotopic protons of the cyclopropane ring would be expected to show complex splitting patterns in the upfield region of the spectrum. The amide protons would appear as a broad singlet, with a chemical shift that can be dependent on concentration and solvent.

While the synthesis of this compound derivatives has been described and characterized by NMR, specific, detailed ¹H NMR spectral data for the parent compound is not provided in the surveyed literature. nih.govresearchgate.net

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the amide group (typically in the range of 170-180 ppm), the carbons of the phenyl ring (around 125-140 ppm), the quaternary carbon of the cyclopropane ring attached to the phenyl group, and the methylene (B1212753) carbons of the cyclopropane ring.

2D NMR Techniques for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of molecules like this compound. emerypharma.com By correlating nuclear spins through chemical bonds or space, these experiments resolve spectral overlap and reveal the complete bonding framework. epfl.ch

¹H-¹H Correlation Spectroscopy (COSY): A COSY experiment would be fundamental in confirming the proton-proton connectivities within the molecule. It would show correlations between the protons on the cyclopropane ring, establishing their vicinal relationships. Furthermore, it would clearly map the coupling network within the phenyl group, distinguishing the ortho, meta, and para protons. epfl.ch

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies all direct one-bond proton-carbon correlations. youtube.com An HSQC spectrum would definitively assign the ¹³C chemical shift for each protonated carbon atom by correlating the ¹H signals of the phenyl and cyclopropyl (B3062369) protons to their directly attached carbon atoms. epfl.ch

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is crucial for identifying longer-range (typically 2- and 3-bond) couplings between protons and carbons. epfl.chyoutube.com This would be particularly useful for identifying the quaternary carbons in this compound. For instance, correlations would be expected between the cyclopropyl protons and the carbonyl carbon, as well as the ipso-carbon of the phenyl ring. The protons of the amide group (-NH₂) could also show a correlation to the carbonyl carbon, confirming the carboxamide structure. epfl.ch

Infrared (IR) Spectroscopy

Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to the amide and phenyl functional groups. For secondary amides, a characteristic pattern includes N-H stretching, C=O stretching, and N-H in-plane bending peaks. spectroscopyonline.com

Table 1: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Symmetric & Asymmetric Stretch | 3400-3100 | Strong, Broad |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H (Cyclopropyl) | Stretch | ~3000 | Medium |

| Amide C=O (Amide I band) | Stretch | 1680-1630 | Strong |

| Aromatic C=C | Stretch | 1600, 1475 | Medium-Weak |

| Amide N-H (Amide II band) | Bend | 1640-1550 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and structural features of a compound through ionization and fragmentation.

Molecular Weight Determination

The molecular formula for this compound is C₁₀H₁₁NO. This gives it a molecular weight of approximately 161.20 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion of this compound would undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable structural information. libretexts.org Aromatic compounds tend to show a strong molecular ion peak due to the stability of the ring system. libretexts.org Primary amides can undergo characteristic cleavages, including the McLafferty rearrangement, although this is less likely in this specific structure due to the lack of a gamma-hydrogen on a flexible chain. libretexts.org

The most probable fragmentation pathways would involve the cleavage of bonds adjacent to the carbonyl group and the cyclopropane ring.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 161 | [M]⁺ | [C₁₀H₁₁NO]⁺ | Molecular Ion |

| 144 | [M - NH₃]⁺ | [C₁₀H₈O]⁺ | Loss of ammonia |

| 117 | [C₉H₉]⁺ | [C₉H₉]⁺ | Loss of carboxamide radical |

| 115 | [C₉H₇]⁺ | [C₉H₇]⁺ | Loss of H₂ from m/z 117 |

| 105 | [C₇H₅O]⁺ | [C₆H₅CO]⁺ | Benzoyl cation (requires rearrangement) |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion (rearrangement from phenylcyclopropyl moiety) |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

| 44 | [CONH₂]⁺ | [CONH₂]⁺ | Carboxamide cation |

UV-Vis Spectrophotometry

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Aromatic compounds like this compound are expected to be strong UV absorbers. science-softcon.de The primary chromophore in the molecule is the phenyl group.

The spectrum would likely show two main absorption bands characteristic of substituted benzenes:

An intense band (the E2-band) around 200-230 nm, corresponding to a π → π* transition of the benzene (B151609) ring.

A much weaker band (the B-band) with fine structure, typically appearing between 250-280 nm, which is characteristic of the benzene ring's symmetry-forbidden transitions.

The presence of the cyclopropyl and carboxamide substituents attached to the phenyl ring may cause a slight shift (bathochromic or hypsochromic) in the position and intensity of these absorption maxima (λ_max) compared to unsubstituted benzene.

Analytical Method Development and Validation

The development and validation of analytical methods are crucial for the accurate and reliable characterization of pharmaceutical compounds and research chemicals like this compound. These methods are essential for ensuring the identity, purity, and quality of the compound. The validation process demonstrates that an analytical procedure is suitable for its intended purpose. capes.gov.brmzcloud.orgfda.gov Key parameters considered during validation include specificity, linearity, precision, accuracy, and sensitivity (limit of detection and limit of quantitation). fda.govsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for the analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For derivatives of this compound, such as milnacipran (B1663801), various HPLC methods have been developed and validated. fda.govsemanticscholar.orgjapsonline.comoup.com

Method development for a compound like this compound would typically involve a systematic approach to optimize the separation of the main compound from any impurities or degradation products. This includes the careful selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. oup.com

A common starting point for method development is reverse-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase. fda.govoup.com The selection of the column is critical; C18 and C8 columns are widely used, but other chemistries such as phenyl columns can offer different selectivity for aromatic compounds like this compound. oup.com The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). oup.comgoogle.com The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape and retention.

For instance, a reported U-HPLC method for the related compound milnacipran utilized an Acquity UPLC BEH phenyl column (100 mm x 2.1 mm, 1.7 µm) with a gradient elution. oup.com The mobile phase consisted of a phosphate (B84403) buffer and acetonitrile, with detection at 210 nm. oup.com Another method for a related hydrochloride salt used a Zorbax SB-CN column (250 x 4.6 mm, 5µm) with a gradient mobile phase of potassium dihydrogen phosphate/1-octane sulfonic acid sodium salt in water and methanol, with UV detection at 225 nm. google.com

Validation of an HPLC method for this compound would involve demonstrating its specificity by showing that there is no interference from potential impurities at the retention time of the analyte. semanticscholar.org Linearity would be established by analyzing a series of solutions of known concentrations and demonstrating a linear relationship between concentration and peak area. Precision (repeatability and intermediate precision) is assessed by analyzing multiple preparations of a homogenous sample and showing that the results are in close agreement. Accuracy is determined by measuring the recovery of a known amount of the compound spiked into a sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a highly specific and sensitive analytical technique. While this compound itself may have limited volatility, GC-MS analysis can be performed, potentially after derivatization to increase volatility and improve chromatographic properties. japsonline.com For example, a GC-MS method for the determination of milnacipran in human plasma involved derivatization with N-methyl-N-trimethylsilyltrifluoroacetamide. japsonline.com

The development of a GC-MS method involves selecting an appropriate capillary column, temperature program, and mass spectrometric conditions. A non-polar or medium-polarity column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase, is often a good starting point for the analysis of aromatic compounds. rsc.org The temperature program is optimized to ensure good separation of the analyte from other components in the sample.

In GC-MS, the mass spectrometer provides an additional dimension of identification based on the mass-to-charge ratio of the fragmented ions. This makes the technique highly specific. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored, significantly enhancing sensitivity. semanticscholar.org

Validation of a GC-MS method follows similar principles to HPLC validation, with a focus on specificity (demonstrating no interfering peaks at the same retention time and with the same mass spectrum), linearity, precision, and accuracy.

A summary of typical analytical method parameters that would be developed and validated for this compound is presented in the table below.

| Parameter | HPLC | GC-MS |

| Column | Reverse-phase (e.g., C18, Phenyl) | Capillary (e.g., 5% Phenyl Polysiloxane) |

| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Buffer | Helium or Hydrogen |

| Detection | UV-Vis (e.g., 210-225 nm) | Mass Spectrometry (Scan or SIM mode) |

| Specificity | Resolution from impurities | Chromatographic and mass spectral resolution |

| Linearity | Correlation coefficient (r²) > 0.99 | Correlation coefficient (r²) > 0.99 |

| Precision | Relative Standard Deviation (RSD) < 2% | Relative Standard Deviation (RSD) < 15% |

| Accuracy | Recovery typically 98-102% | Recovery typically 85-115% |

| LOD/LOQ | Dependent on detector and conditions | Dependent on ionization and mass analyzer |

Spectroscopic and Crystallographic Data

Detailed spectroscopic and crystallographic analyses provide unequivocal structural confirmation and insights into the molecular geometry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the phenyl and cyclopropyl protons. For a related compound, this compound cis-7d, the following ¹H NMR data has been reported (300 MHz, CDCl₃): δ 1.20 (1H, d×d, J= 8.9, 3.9 Hz, CH(HCH)Cquat). rsc.org For N-(2-bromophenyl)-N-methyl-1-phenylcyclopropanecarboxamide, the aromatic protons appear as a multiplet between δ 7.68–6.58 ppm, the methyl protons as a singlet at δ 3.17 ppm, and the cyclopropyl protons as a multiplet between δ 1.77–0.80 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. For N-(2-bromophenyl)-N-methyl-1-phenylcyclopropanecarboxamide, characteristic peaks are observed at δ 172.9 (C=O), and in the aromatic region, with the cyclopropyl carbons appearing at lower chemical shifts. rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound and its derivatives, characteristic absorption bands would be expected for the N-H and C=O stretching of the amide group, as well as C-H and C=C stretching of the aromatic ring. For example, in a related compound, IR spectroscopy (KBr) showed peaks at 3144, 3061 (N-H and aromatic C-H stretching), 2966, 2936 (aliphatic C-H stretching), and 1612 cm⁻¹ (C=O stretching). google.com For N,N-dimethyl-1-phenylcyclopropanecarboxamide, IR bands were observed at 2930, 1727, 1689, 1637, 1494, 1412, 1147, and 1067 cm⁻¹. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide, a related compound, the top three m/z peaks in the GC-MS spectrum were observed at 103, 204, and 115. nih.gov

X-ray Crystallography

A summary of the spectroscopic data for compounds related to this compound is provided below.

| Spectroscopic Technique | Compound | Key Data |

| ¹H NMR | N-(2-bromophenyl)-N-methyl-1-phenylcyclopropanecarboxamide | δ 7.68–6.58 (m, 9H, Ar-H), 3.17 (s, 3H, N-CH₃), 1.77–0.80 (m, 4H, cyclopropyl-H) rsc.org |

| ¹³C NMR | N-(2-bromophenyl)-N-methyl-1-phenylcyclopropanecarboxamide | δ 172.9 (C=O), 142.3, 140.3, ... (Ar-C) rsc.org |

| IR (cm⁻¹) | Milnacipran derivative | 3144, 3061 (N-H, Ar C-H), 2966, 2936 (aliphatic C-H), 1612 (C=O) google.com |

| GC-MS (m/z) | 2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | 103, 204, 115 nih.gov |

Computational and Theoretical Studies on 1 Phenylcyclopropanecarboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These calculations, which include DFT and ab initio methods, are essential for predicting molecular properties and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. While generally more computationally intensive than DFT, they can offer higher accuracy for certain properties. There are no documented ab initio studies specifically targeting 1-Phenylcyclopropanecarboxamide.

Basis Set Selection and Computational Cost Considerations

The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to represent the electronic wave function. The size and type of the basis set directly impact the accuracy of the calculation and its computational cost. Larger basis sets provide more accurate results but require significantly more computational resources. The selection of an appropriate basis set, such as the popular Pople-style (e.g., 6-31G*) or Dunning's correlation-consistent sets (e.g., cc-pVDZ), would be a key step in any computational study of this compound. However, without any published studies, there is no information on which basis sets have been deemed optimal for this specific molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing detailed information about their dynamic behavior and interactions. mdpi.comnih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. MD simulations can be employed to explore the conformational landscape of this compound, identifying the most stable and frequently occurring spatial arrangements (conformers). biorxiv.orgwustl.edu The presence of the cyclopropane (B1198618) ring, a small, strained carbocycle, imparts significant rigidity to the molecule. nih.gov This conformational restriction is a key feature that can be exploited in drug design. nih.gov

An MD simulation would typically reveal that the rotational freedom of the phenyl and carboxamide groups relative to the cyclopropane ring dictates the accessible conformations. By analyzing the simulation trajectory, a conformational free energy landscape can be constructed, highlighting the low-energy (and thus more populated) states. wustl.edu These predominant conformers are often the ones responsible for the biological activity, as they are the most likely to bind to a biological target. The exploration of this landscape is crucial for understanding how the molecule presents itself for interaction with enzymes or receptors.

Understanding how this compound interacts with its biological target is fundamental to elucidating its mechanism of action. MD simulations can model the dynamic process of binding, revealing the key intermolecular forces at play. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.commdpi.com

For instance, the amide group of this compound is a potential hydrogen bond donor and acceptor, while the phenyl group can engage in hydrophobic and π-π stacking interactions. An MD simulation of the compound in a solvated environment or within the active site of a target protein would illustrate the formation and breaking of these bonds over time, providing a dynamic picture of the binding process. This information is invaluable for the rational design of analogs with improved binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. omicsonline.org These models are powerful predictive tools in drug discovery, enabling the estimation of the activity of unsynthesized compounds. mdpi.com

QSAR models can be developed to predict various biological activities of this compound derivatives, such as their antiproliferative or anticonvulsant effects. omicsonline.orgnih.gov The process involves compiling a dataset of compounds with known activities and then using statistical methods to build a predictive model.

A study on a series of novel this compound derivatives revealed their potential as antiproliferative agents against the U937 human myeloid leukaemia cell line. nih.gov The data from this study can be used to construct a QSAR model. The table below presents the structures and antiproliferative activities of a selection of these derivatives.

| Compound | R1 | R2 | R3 | R4 | R5 | R6 | Antiproliferative Activity (% Inhibition at 10 µM) |

|---|---|---|---|---|---|---|---|

| 8a | H | H | H | H | H | H | 65 |

| 8b | H | H | Cl | H | H | H | 72 |

| 8c | H | H | F | H | H | H | 68 |

| 8d | H | H | CH3 | H | H | H | 63 |

| 8e | H | H | OCH3 | H | H | H | 60 |

| 8f | Cl | H | H | H | H | H | 75 |

| 8g | F | H | H | H | H | H | 70 |

| 8h | H | Cl | H | H | H | H | 78 |

| 8i | H | F | H | H | H | H | 73 |

| 8j | H | H | H | H | Cl | H | 69 |

Using this data, a QSAR model could be generated to predict the antiproliferative activity based on the substituents on the phenyl rings. Such a model would be invaluable for prioritizing the synthesis of new, potentially more active compounds.

The foundation of a QSAR model lies in the correlation of molecular descriptors with biological activity. sbq.org.br Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. nih.gov

For the this compound derivatives, relevant descriptors could include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These quantify the electronic properties, such as the partial charges on atoms and the dipole moment. The nature of the substituents on the phenyl ring (electron-donating or electron-withdrawing) would significantly influence these descriptors.

Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight and volume.

Hydrophobic descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a compound distributes in biological systems. omicsonline.org

By systematically analyzing the correlation between these descriptors and the observed antiproliferative activity, it is possible to identify the key molecular features that drive the biological effect. For example, a positive correlation with a descriptor related to hydrophobicity might suggest that more lipophilic compounds are more active.

Theoretical Design of Bioactive Analogs

The insights gained from molecular dynamics simulations and QSAR studies can be synergistically applied to the theoretical design of novel, more potent bioactive analogs of this compound. mdpi.comresearchgate.net

Based on the antiproliferative data for the derivatives, it appears that the presence of a halogen, particularly chlorine, on the phenyl rings enhances activity. nih.gov For instance, compounds with a chloro-substituent (e.g., 8b, 8f, 8h) generally show higher inhibition percentages. This suggests that future designs could explore further halogenation patterns or the introduction of other electron-withdrawing groups at these positions.

Furthermore, the conformational rigidity imparted by the cyclopropane ring is a valuable asset. nih.gov Theoretical design could focus on maintaining this rigid core while modifying the peripheral substituents to optimize interactions with the biological target. For example, if MD simulations indicate a key hydrogen bond interaction, analogs could be designed with additional hydrogen bond donors or acceptors to strengthen this interaction. This iterative cycle of design, prediction, and eventually synthesis and testing is a cornerstone of modern rational drug design.

Computational Tools and Software in this compound Research

Computational and theoretical studies have become indispensable in the exploration of molecules like this compound and its derivatives. These methods provide deep insights into molecular structure, properties, and interactions that are often difficult to obtain through experimental techniques alone. A variety of specialized software and computational tools are employed to conduct this research, ranging from quantum mechanical calculations to molecular dynamics simulations and pharmacophore modeling.

Research into the derivatives of this compound, such as the antidepressant milnacipran (B1663801), has paved the way for understanding the computational approaches applicable to this class of compounds. researchgate.net For instance, pharmacophore modeling is a key computational technique used to identify the essential three-dimensional arrangement of functional groups required for biological activity. Such models are crucial in designing new, more potent, and selective analogs.

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of these molecules over time, which is critical for understanding how they interact with biological targets. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of compounds with their biological activities, enabling the prediction of the activity of novel molecules. blogspot.com The use of sophisticated data-mining and statistical analysis tools also allows researchers to extract meaningful patterns from large datasets, such as those from clinical trials of related compounds. nih.govnih.gov

The table below details some of the key computational tools and software packages that have been utilized in the study of this compound and its analogs.

| Computational Tool/Software | Application in Research | Research Findings Context |

| Catalyst (Accelrys) | Pharmacophore modeling and hypothesis generation. | Utilized in studies of milnacipran derivatives to establish a four-feature pharmacophore model, which included two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring feature. This model helps in understanding the structural requirements for activity at monoamine transporters. researchgate.net |

| Gaussian / ORCA | Density Functional Theory (DFT) calculations. | These programs are suited for modeling the electronic structure, ring strain, and bond dissociation energies of the cyclopropane ring, providing fundamental insights into its reactivity and stability. |

| AMBER / GROMACS | Molecular Dynamics (MD) simulations. | Employed to simulate the behavior of cyclopropane derivatives in different environments (e.g., aqueous solutions) to assess solvation effects and conformational stability. |

| OpenEye Scientific Software | 3D similarity calculations and shape-based screening. | Used to compute the three-dimensional similarity between molecules, which is a better predictor of off-target interactions compared to 2D methods. pitt.edu |

| GraphPad PRISM | Statistical analysis of experimental and computational data. | Although not a primary modeling tool, it is essential for analyzing data from studies, such as drug release from formulations of related compounds like milnacipran. researchgate.net |

| Data-Mining Software | Analysis of large datasets to identify predictive features. | Applied to analyze clinical trial data of milnacipran to find baseline patient characteristics that predict a positive response to treatment. nih.gov |

These computational approaches, powered by specialized software, are integral to modern drug discovery and development. They not only accelerate the process of identifying and optimizing lead compounds but also provide a deeper understanding of the molecular mechanisms underlying their therapeutic effects. The insights gained from computational studies on derivatives of this compound can be extrapolated to guide the future investigation and potential applications of the parent compound itself.

Biological Activities and Pharmacological Investigations of 1 Phenylcyclopropanecarboxamide and Its Analogs

Pharmacological Mechanisms of Action

The pharmacological interest in 1-phenylcyclopropanecarboxamide and its derivatives stems from their diverse interactions with key biological targets within the central nervous system. These compounds have been investigated for their ability to modulate the activity of various receptors and enzymes, leading to potential therapeutic applications. The rigid cyclopropane (B1198618) scaffold is a key structural feature that helps in defining the orientation of the phenyl and carboxamide groups, influencing their binding to specific biological macromolecules. youtube.com

Interaction with Biological Targets (e.g., Enzymes, Receptors, Macromolecules)

Derivatives of this compound have been shown to interact with several important biological targets, primarily receptors involved in neurotransmission. Research into analogs of carbetapentane, a compound containing a 1-phenylcycloalkanecarboxylate core, has revealed high-affinity binding to sigma sites. nih.gov Specifically, modifying the core structure to a cyclopropyl (B3062369) ring and altering the ester function to an amide resulted in ligands with high selectivity for sigma 1 over sigma 2 sites. nih.gov These findings suggest that the this compound scaffold is a promising template for developing selective sigma 1 receptor ligands, which are of interest for their potential as anticonvulsant and anti-ischemic agents. nih.gov

The primary macromolecules targeted by the analogs discussed in subsequent sections are the N-methyl-D-aspartate (NMDA) receptors and the orexin (B13118510) receptors, both of which are critical G-protein-coupled receptors in the central nervous system. nih.govnih.gov The interaction with these receptors is highly dependent on the specific substitutions made to the core this compound structure. nih.gov

NMDA Receptor Antagonism by (Z)-2-Aminomethyl-1-phenylcyclopropanecarboxamide Derivatives

A significant area of investigation has been the development of (Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a novel class of NMDA receptor antagonists. nih.govnih.gov The compound (±)-(Z)-2-(Aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide, also known as milnacipran (B1663801), and its derivatives have been identified as having a characteristic structure that differs significantly from previously known competitive and noncompetitive NMDA receptor antagonists. nih.govnih.gov This structural uniqueness presents a new prototype for designing potent antagonists for this receptor. nih.govnih.gov These compounds have been shown to reduce the amplitude of NMDA-mediated currents in spinal dorsal horn neurons. nih.gov

In vitro binding assays have been conducted to determine the affinity of (Z)-2-aminomethyl-1-phenylcyclopropanecarboxamide derivatives for the NMDA receptor. These studies measured the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the specific binding of a radioligand to the receptor. Milnacipran and several of its derivatives demonstrated notable binding affinity. nih.govnih.gov

The N-methyl and N,N-dimethyl derivatives of milnacipran, as well as a homolog at the aminomethyl position, were found to bind to the NMDA receptor. nih.govnih.gov The binding affinity varied with modifications to the aminomethyl group, as detailed in the table below. nih.govnih.gov

Table 1: In Vitro Binding Affinity of (Z)-2-Aminomethyl-1-phenylcyclopropanecarboxamide Derivatives for the NMDA Receptor This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Derivative Type | IC50 (µM) nih.govnih.gov |

|---|---|---|

| Milnacipran (1) | N,N-diethylcarboxamide | 6.3 ± 0.3 |

| Compound 7 | N-methyl derivative | 13 ± 2.1 |

| Compound 12 | Homologue | 10 ± 1.2 |

Orexin Receptor Antagonism by N-aryl-2-phenylcyclopropanecarboxamide Derivatives

Another pharmacologically significant application of the phenylcyclopropanecarboxamide scaffold is in the development of orexin receptor antagonists. nih.gov The orexin system, comprising two G-protein-coupled receptors (orexin 1 and orexin 2) and their neuropeptide ligands, is a key regulator of sleep and wakefulness. A series of novel N-aryl-2-phenylcyclopropanecarboxamide derivatives has been designed and synthesized, yielding potent antagonists for both orexin 1 (OX1R) and orexin 2 (OX2R) receptors. nih.gov Structure-activity relationship (SAR) studies have led to the optimization of these compounds, significantly improving their binding affinity. nih.gov

The exploration of N-aryl-2-phenylcyclopropanecarboxamide derivatives has led to the identification of compounds with high binding affinity for both orexin receptors. The binding affinity is typically expressed as the Ki value, which represents the inhibition constant for the compound. A lower Ki value indicates a higher binding affinity.

Among the synthesized compounds, a specific derivative, ((-)-N-(5-cyanopyridin-2-yl)-2-[(3,4-dimethoxyphenyl)oxymethyl]-2-phenylcyclopropanecarboxamide), referred to as compound 33b, emerged as a particularly potent antagonist with strong binding to both OX1R and OX2R. nih.gov

Table 2: Binding Affinity of Selected N-aryl-2-phenylcyclopropanecarboxamide Derivatives for Orexin Receptors This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Target Receptor | Binding Affinity (Ki, nM) nih.gov |

|---|---|---|

| Compound 7 | Orexin 1 (OX1R) | 130 |

| Orexin 2 (OX2R) | 39 | |

| Compound 33b | Orexin 1 (OX1R) | 13 |

Structure-Activity Relationships for Orexin Receptor Antagonism

The exploration of N-aryl-2-phenylcyclopropanecarboxamide derivatives has revealed important structure-activity relationships (SARs) for orexin receptor antagonism. nih.gov Starting with an initial lead compound, researchers have systematically modified the chemical structure to improve binding affinity for both orexin 1 (OX1R) and orexin 2 (OX2R) receptors. nih.gov

One key area of investigation has been the substitution on the 17-amino group of morphinan-type orexin antagonists. nih.gov Studies have shown a correlation between the bulkiness of the substituent on the 17-nitrogen and the antagonistic activity at the OX1R. As the size of the substituent increases, the antagonistic activity also tends to increase. nih.gov This was demonstrated by the synthesis of various 17-N-substituted and cyclic derivatives, with the 17-N-Boc derivative exhibiting the most potent OX1R antagonistic activity in one study, with a Ki value of 14.8 nM. nih.gov

Further SAR exploration led to the identification of potent and orally active orexin receptor antagonists. nih.gov For instance, the compound (-)-N-(5-cyanopyridin-2-yl)-2-[(3,4-dimethoxyphenyl)oxymethyl]-2-phenylcyclopropanecarboxamide demonstrated significant in vitro activity and was effective in animal models of sleep when administered orally. nih.gov This suggests that this particular phenylcyclopropane scaffold is a promising template for the development of new orexin receptor antagonists. nih.gov

The truncation of orexin-A peptide analogues has also provided insights into the essential components for receptor activation. By progressively deleting amino acids from the N-terminus, researchers identified the minimum C-terminal sequence necessary to maintain a significant agonist effect at the orexin-1 receptor. nih.gov Alanine scanning and other substitutions further pinpointed key side-chain and stereochemical features crucial for receptor activation. nih.gov

Serotonin-Norepinephrine Reuptake Inhibition (SNRI) (e.g., Milnacipran and Levomilnacipran)

Mechanism of Action and Therapeutic Relevance

Milnacipran and its more active enantiomer, levomilnacipran (B1675123), are serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.govwikipedia.org Their therapeutic effects, particularly in the treatment of major depressive disorder (MDD) and fibromyalgia, are attributed to their ability to block the reuptake of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) at the presynaptic transporters. nih.govnih.govpatsnap.com This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their activity in the central nervous system. patsnap.comguidetopharmacology.org

Unlike some other SNRIs, such as venlafaxine (B1195380) and duloxetine (B1670986) which show a preference for serotonin reuptake inhibition, milnacipran and levomilnacipran exhibit a greater potency for inhibiting norepinephrine reuptake. nih.govnih.goveurekaselect.com Levomilnacipran, in particular, has a significantly higher selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT). drugbank.compsychopharmacologyinstitute.comnih.gov This unique pharmacological profile may contribute to its efficacy in treating symptoms of depression, such as fatigue and low energy. psychopharmacologyinstitute.com

The mechanism of action is specific to the inhibition of SERT and NET, as these compounds show no significant affinity for other receptors, including adrenergic, dopaminergic, histaminergic, muscarinic, or opioid receptors. nih.govdrugbank.com This selectivity contributes to a more favorable side-effect profile compared to older antidepressants like tricyclic antidepressants (TCAs). nih.gov The extended-release formulation of levomilnacipran allows for once-daily dosing, which can improve patient adherence. nih.govnih.govresearchgate.net

Impact on Neurotransmitter Levels

The primary mechanism of action of milnacipran and levomilnacipran directly leads to an increase in the extracellular levels of serotonin and norepinephrine in the brain. nih.govpatsnap.com Microdialysis studies in rodents have confirmed that milnacipran increases the levels of both neurotransmitters in the hypothalamus and prefrontal cortex. nih.gov Similarly, levomilnacipran has been shown to increase cortical extracellular levels of both 5-HT and NE. nih.gov

A study in rats demonstrated that levomilnacipran augmented the extracellular levels of serotonin, norepinephrine, and even dopamine (B1211576) in the frontal cortex. researchgate.net However, the effect was more pronounced for norepinephrine than for serotonin. researchgate.net This preferential increase in norepinephrine levels is a distinguishing feature of levomilnacipran compared to other SNRIs. nih.govnih.gov In contrast, some other SNRIs like venlafaxine and duloxetine have been shown to significantly increase dopamine levels and decrease its turnover in the nucleus accumbens, an effect not observed with milnacipran, which only increased dopamine levels in the medial prefrontal cortex. nih.gov

The table below summarizes the in vitro binding affinities and reuptake inhibition data for levomilnacipran.

| Parameter | Value | Reference |

| Human Serotonin Transporter (SERT) Binding Affinity (Ki) | 11 nM | drugbank.com |

| Human Norepinephrine Transporter (NET) Binding Affinity (Ki) | 91 nM | drugbank.com |

| Serotonin Reuptake Inhibition (IC50) | 16 - 19 nM | drugbank.com |

| Norepinephrine Reuptake Inhibition (IC50) | 11 nM | drugbank.com |

| NE/5-HT Potency Ratio | 0.6 | nih.gov |

Opioid Receptor Binding and Activity (e.g., Cyclopropylfentanyl Analogs)

Affinity for Mu, Delta, and Kappa Opioid Receptors

Cyclopropylfentanyl, an analog of fentanyl, demonstrates significant binding affinity for opioid receptors, primarily the mu-opioid receptor (MOR). nih.govmdpi.comnih.gov In vitro studies have shown that cyclopropylfentanyl and fentanyl have nearly equivalent affinity for the MOR. nih.gov One study found that cyclopropylfentanyl binds to the MOR approximately 1.6 times more effectively than fentanyl, yielding a subnanomolar IC50 value. mdpi.com

While many fentanyl analogs are highly selective for the MOR, this is not a universal characteristic of the entire class. nih.govnih.gov Some analogs exhibit binding affinity for delta (DOR) and kappa (KOR) opioid receptors as well. nih.govnih.gov For instance, while thiophene (B33073) and methoxyacetyl fentanyls show high selectivity for the MOR, lofentanil, another high-affinity analog, is among the least selective. nih.govnih.gov This suggests that some fentanyl analogs could produce effects mediated by delta and kappa opioid receptors. nih.gov

The binding affinity of various fentanyl analogs for the different opioid receptors can be assessed using radioligand binding assays. nih.govnih.gov These assays help to determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50), providing a quantitative measure of the drug's affinity for the receptor. zenodo.org

The table below presents binding affinity data for cyclopropylfentanyl at the mu-opioid receptor.

| Compound | Receptor | Binding Affinity (IC50) | Reference |

| Cyclopropylfentanyl | μOR | Subnanomolar | mdpi.com |

Specific Biological Activities

Antifungal Properties

The search for novel antifungal agents is a continuous effort in the face of growing resistance to existing treatments. In this context, derivatives of this compound have been investigated for their potential as antifungal agents.

Research into pyridine (B92270) carboxamide derivatives has shown that some of these compounds exhibit moderate to good antifungal activity in laboratory settings. For instance, compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) demonstrated notable in vivo antifungal activity against Botrytis cinerea. nih.gov An enzymatic assay revealed that this compound's inhibitory effect on the succinate (B1194679) dehydrogenase (SDH) of B. cinerea is comparable to that of the commercial fungicide thifluzamide. nih.gov Molecular docking studies suggest that compound 3f can effectively bind to the active site of SDH through stable hydrogen bonds and hydrophobic interactions. nih.gov

In other studies, phenazine-1-carboxamide (B1678076) (PC), produced by a Pseudomonas strain, was found to inhibit the growth of several human pathogenic fungi, including Candida albicans, Candida glabrata, Cryptococcus neoformans, Fusarium oxysporum, Aspergillus fumigatus, and Aspergillus niger, with minimum inhibitory concentrations (MIC90) ranging from 32-64 μg/ml. nih.gov PC was also observed to inhibit the transition from yeast to hyphal form in C. albicans and the nonpathogenic model fungus Benjaminiella poitrasii, a crucial step in the infection process of dimorphic fungi. nih.gov The mechanism of this antifungal action appears to be the induction of apoptosis mediated by reactive oxygen species (ROS). nih.gov

Furthermore, a study on amide derivatives containing a cyclopropane ring revealed that several compounds displayed promising antifungal activity against Candida albicans. nih.gov Three compounds, in particular, showed excellent antifungal activity with a minimum inhibitory concentration (MIC80) of 16 μg/mL. nih.gov Molecular docking simulations indicated that these compounds have a good affinity for the potential antifungal drug target CYP51 protein. nih.gov

Carboxamide derivatives featuring a 1,2,3-triazole ring have also been explored as potential succinate dehydrogenase inhibitors. Compound A3-3 exhibited significant antifungal activity against several plant pathogenic fungi, with EC50 values comparable to the commercial fungicide boscalid (B143098) against Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia cerealis, and Gaeumannomyces graminis. nih.gov In vivo tests confirmed the effectiveness of A3-3 in suppressing diseases caused by these fungi. nih.gov

The biphosphinic cyclopalladate C7a has also demonstrated fungicidal activity against Candida species, including those resistant to fluconazole (B54011) and/or miconazole. nih.gov This compound was found to disrupt the cell wall, cause mitochondrial swelling, and lead to other morphological changes in fungal cells. nih.gov

Table 1: Antifungal Activity of Selected Carboxamide Derivatives

| Compound/Derivative | Target Fungi | Activity/Efficacy | Source(s) |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Botrytis cinerea | Similar in vitro and in vivo activity to thifluzamide. | nih.gov |

| Phenazine-1-carboxamide (PC) | C. albicans, C. glabrata, C. neoformans, F. oxysporum, A. fumigatus, A. niger | MIC90 of 32-64 μg/ml; inhibits germ tube formation. | nih.gov |

| Cyclopropane-containing amide derivatives (F8, F24, F42) | Candida albicans | MIC80 of 16 μg/mL. | nih.gov |

| 1,2,3-triazole containing carboxamide (A3-3) | S. sclerotiorum, B. cinerea, R. cerealis, G. graminis | EC50 values of 1.08, 8.75, 1.67, and 5.30 μg/mL, respectively. | nih.gov |

| Biphosphinic cyclopalladate C7a | Candida species (including resistant strains) | Fungicidal with low MIC and MFC values. | nih.gov |

Antibacterial Activities

The antibacterial potential of this compound and its analogs has been a subject of scientific inquiry, with studies exploring their efficacy against a range of bacterial pathogens.

Activity against Ketol-Acid Reductoisomerase of Escherichia coli

Ketol-acid reductoisomerase (KARI) is a key enzyme in the biosynthetic pathway of branched-chain amino acids, making it an attractive target for the development of new antibacterial agents. nih.govebi.ac.ukrcsb.org Research has shown that certain cyclopropane derivatives can inhibit the activity of E. coli KARI. bindingdb.org The inhibition is time-dependent, and the affinity of these compounds for the enzyme varies, with Ki values ranging from approximately 2.8 µM to 95 µM. bindingdb.org Structural studies of E. coli KARI have provided insights into its active site, which can aid in the design of more potent inhibitors. rcsb.org

Activity against Gram-Positive Bacterial Strains (B. subtilis, S. aureus)

Several studies have demonstrated the activity of this compound analogs against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.

A series of amide derivatives containing a cyclopropane moiety were synthesized and evaluated for their antibacterial activity. nih.gov While many compounds showed limited activity, some exhibited moderate inhibitory effects against S. aureus with MIC80 values of 32 and 64 μg/mL. nih.gov The structural features of these molecules, such as the nature and position of substituents on the benzene (B151609) ring and the type of amide group, were found to significantly influence their antibacterial potency. nih.gov

In a separate study, fluorobenzoylthiosemicarbazides, which are structurally related to carboxamides, displayed significant activity against both reference strains and clinical isolates of methicillin-sensitive and methicillin-resistant S. aureus (MRSA). mdpi.com The most active compounds had minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. mdpi.com

Furthermore, research on other classes of compounds has highlighted the potential for targeting these bacteria. For example, Bacillus subtilis-derived peptides have been shown to disrupt quorum sensing and biofilm formation in multidrug-resistant S. aureus. nih.govbiorxiv.org Similarly, certain phenylaminonaphthoquinone derivatives have demonstrated good activity against S. aureus, with some compounds exhibiting lower MIC values than the reference antibiotics cefazolin (B47455) and cefotaxime. nih.gov Armeniaspirol analogues have also shown potent antibiotic activity against Gram-positive bacteria by inhibiting ATP-dependent proteases. rsc.org

Table 2: Antibacterial Activity of Selected this compound Analogs and Other Compounds against Gram-Positive Bacteria

| Compound/Analog | Bacterial Strain(s) | Activity/Efficacy (MIC) | Source(s) |

| Cyclopropane-containing amide derivatives (F5, F9, F29, F53) | Staphylococcus aureus | MIC80 of 32 and 64 μg/mL | nih.gov |

| Fluorobenzoylthiosemicarbazides (15a, 15b, 16b) | Staphylococcus aureus (including MRSA) | 7.82 to 31.25 μg/mL | mdpi.com |

| Phenylaminonaphthoquinones (1, 3, 5) | Staphylococcus aureus | 3.2 to 3.9 μg/mL | nih.gov |

Insecticidal Activity

Derivatives of this compound have been investigated for their potential as insecticides, targeting various agricultural pests.

Activity against Mythimna separata (Oriental Armyworm)

The Oriental armyworm, Mythimna separata, is a significant pest of various crops. nih.govscienceopen.com Research has explored the insecticidal effects of different compounds against this pest. For instance, novel anthranilic diamide (B1670390) insecticides containing an indane group have shown excellent activity against M. separata. mdpi.com Several of these compounds demonstrated 100% mortality at a concentration of 100 mg/L, and some maintained high efficacy even at lower concentrations of 4 mg/L and 0.8 mg/L, outperforming the commercial insecticide chlorantraniliprole (B1668704) in some cases. mdpi.com

Other natural and synthetic compounds have also been evaluated. Periplocosides, natural compounds, have shown insecticidal activity against M. separata larvae, with some having LC50 values of 1.60 and 1.23 mg/mL at 24 hours. nyxxb.cn Additionally, the botanical insecticide chlorogenic acid has been found to have a lethal effect on M. separata larvae, with mortality increasing with concentration. scienceopen.comfrontiersin.orgnih.gov

Activity against Plutella xylostella and Spodoptera exigua

Plutella xylostella (diamondback moth) and Spodoptera exigua (beet armyworm) are two other major agricultural pests. Studies have established the baseline susceptibility of these pests to the innovative isoxazoline (B3343090) insecticide fluxametamide, which shows high efficacy against both species. nih.gov For P. xylostella, the median lethal concentrations (LC50) ranged from 0.040 to 0.247 mg/L, while for S. exigua, the LC50 values were between 0.211 and 0.761 mg/L. nih.gov

Extracts from the plant Angelica pubescens and some of its constituent compounds, such as caryophyllene (B1175711) oxide and 3,4-dimethoxycinnamic acid, have demonstrated insecticidal and oviposition deterrent activities against P. xylostella. nih.gov Furthermore, eugenol-based insecticides have shown toxicity against the Spodoptera frugiperda cell line, which is closely related to S. exigua. mdpi.com

Table 3: Insecticidal Activity of Various Compounds against Selected Pests

| Compound/Derivative | Target Pest | Activity/Efficacy | Source(s) |

| Anthranilic diamides (8c, 8q) | Mythimna separata | 90-100% mortality at 4 mg/L | mdpi.com |

| Periplocosides (PSP, PST) | Mythimna separata | LC50 of 1.60 and 1.23 mg/mL at 24h | nyxxb.cn |

| Fluxametamide | Plutella xylostella | LC50 of 0.040 - 0.247 mg/L | nih.gov |

| Fluxametamide | Spodoptera exigua | LC50 of 0.211 - 0.761 mg/L | nih.gov |

| Angelica pubescens extract | Plutella xylostella | 97.00% larval mortality at 100 mg/mL | nih.gov |

Interaction with Ryanodine (B192298) Receptors

Ryanodine receptors (RyRs) are a class of intracellular calcium channels crucial for regulating the release of calcium from the sarcoplasmic and endoplasmic reticula, a fundamental process in muscle contraction and neuronal signaling. wikipedia.org These large tetrameric channels are named after the plant alkaloid ryanodine, which binds to them with high affinity. nih.govnih.gov There are three main isoforms of RyRs: RyR1 (predominantly in skeletal muscle), RyR2 (mainly in the myocardium), and RyR3 (more widely expressed, especially in the brain). wikipedia.orgnih.gov The function of these channels is modulated by various factors, including phosphorylation, redox modifications, and the binding of small molecules and ions. nih.govnih.gov

While direct and extensive research on the interaction of this compound with ryanodine receptors is not widely documented in publicly available literature, the broader context of drug development often involves assessing the activity of novel compounds at key physiological targets like RyRs to understand potential off-target effects or to explore new therapeutic applications. For instance, the activity of the RyR1 channel is known to be regulated by a variety of ligands, and its dysregulation is associated with conditions like malignant hyperthermia. columbia.edu The binding of ligands to RyRs can either activate or inhibit the channel, and this interaction can exhibit complex kinetics, such as positive cooperativity. pharmgkb.org Given that the cytosolic domain of RyR1 contains numerous binding sites for various ligands, it serves as a potential, albeit as of now unexplored, target for compounds like this compound. columbia.edu

Potential in Alzheimer's Disease Treatment (BACE-1 Inhibition)

Alzheimer's disease (AD) is a progressive neurodegenerative disorder for which the development of effective disease-modifying therapies is a major global health priority. nih.gov A central hypothesis in AD pathogenesis is the "amyloid cascade," which posits that the accumulation of amyloid-β (Aβ) peptides in the brain is a primary driver of the disease. nih.gov The production of Aβ is initiated by the enzymatic activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), an aspartic protease. nih.govnih.gov Genetic and biomarker studies have shown elevated BACE-1 levels and activity in the brains of AD patients, making it a prime therapeutic target for reducing Aβ production. nih.gov

The therapeutic strategy of inhibiting BACE-1 has been intensively pursued, leading to the development of numerous small-molecule inhibitors. nih.gov While the direct investigation of this compound as a BACE-1 inhibitor is not prominently featured in the available literature, the exploration of novel chemical scaffolds for BACE-1 inhibition is an ongoing area of research. The development of BACE-1 inhibitors has faced challenges, with many clinical trials being discontinued (B1498344) due to lack of efficacy or safety concerns, often related to off-target effects on other proteases like BACE2 or mechanism-based toxicities. nih.gov Despite these setbacks, the pursuit of a highly selective BACE-1 inhibitor continues to be a valid therapeutic approach for AD. nih.gov The unique structural features of this compound could potentially serve as a basis for the design of new BACE-1 inhibitors, although specific studies to this effect are yet to be reported.

Modulation of Alcohol Self-Administration

Animal models of alcohol self-administration are crucial for understanding the neurobiological underpinnings of alcohol use disorder and for screening potential therapeutic agents. nih.gov These models often involve training animals, such as rats, to self-administer alcohol, sometimes in a free-choice paradigm against other rewarding substances like sucrose. nih.gov The reinforcing properties of alcohol are evaluated using different schedules of reinforcement, such as fixed-ratio (FR) or progressive-ratio (PR) schedules. nih.gov

While there is no direct evidence from the searched literature to suggest that this compound has been specifically tested for its effects on alcohol self-administration, research in this area often explores compounds that modulate neurotransmitter systems implicated in addiction. For example, the anti-opioid peptide nociceptin/orphanin FQ has been shown to reduce alcohol self-administration in alcohol-preferring rats. nih.gov The development of novel compounds to treat alcohol use disorder is an active area of research, and compounds with unique pharmacological profiles are of significant interest. The potential of this compound or its analogs to modulate alcohol self-administration would depend on their specific molecular targets within the brain's reward and stress systems.

Effects on Ethanol (B145695) Withdrawal-Induced Anxiety

Ethanol withdrawal is a state characterized by a range of symptoms, including anxiety, tremors, and in severe cases, seizures and delirium tremens. nih.govyoutube.com This withdrawal syndrome results from the central nervous system's adaptation to chronic alcohol exposure, leading to a state of hyperexcitability when alcohol is removed. youtube.com Animal models are widely used to study the anxiety-like behaviors associated with ethanol withdrawal and to evaluate the efficacy of potential treatments. nih.govredalyc.org

Although no studies were found that directly investigate the effects of this compound on ethanol withdrawal-induced anxiety, this is a significant area of preclinical research. For instance, studies have shown that repeated ethanol withdrawals can enhance stress-induced anxiety-like behavior in rats, and this can be attenuated by compounds acting on CRF1 receptors, benzodiazepine (B76468) receptors, and 5-HT1a receptors. nih.gov The evaluation of novel compounds for their anxiolytic properties in the context of alcohol withdrawal is a common approach to identify new therapeutic leads. redalyc.org The potential of this compound to alleviate withdrawal-induced anxiety would likely be related to its interaction with neurotransmitter systems that are dysregulated during this state.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying different parts of a molecule and observing the resulting changes in potency and efficacy, researchers can identify key structural features required for interaction with a biological target.

While specific and detailed SAR studies for this compound are not extensively available in the public domain, the principles of SAR can be applied to understand how modifications to its core structure might impact its pharmacological profile. The cyclopropane ring, for example, introduces conformational rigidity, which can be advantageous for binding to a specific receptor by reducing the entropic penalty of binding. researchgate.net

Influence of Substituents on Biological Potency

The biological potency of a molecule can be significantly altered by the introduction of various substituents. These substituents can affect the molecule's electronic properties, lipophilicity, and steric profile, all of which can influence its interaction with a biological target. researchgate.net For example, the addition of a chlorine atom can increase lipophilicity, potentially enhancing membrane permeability or interactions with hydrophobic pockets in a protein. researchgate.net

Table 1: Hypothetical Influence of Substituents on the Biological Potency of this compound Analogs

| Substituent Position | Substituent Type | Potential Effect on Potency | Rationale |

| Phenyl Ring (para-position) | Electron-withdrawing (e.g., -NO2, -CF3) | May increase or decrease potency | Alters electronic distribution and potential for specific interactions. nih.gov |

| Phenyl Ring (para-position) | Electron-donating (e.g., -OCH3, -NH2) | May increase or decrease potency | Alters electronic distribution and potential for specific interactions. nih.gov |

| Amide Nitrogen | Alkyl groups (e.g., -CH3, -C2H5) | May alter potency and selectivity | Can affect steric fit and hydrogen bonding capacity. nih.gov |

| Cyclopropane Ring | Additional substituents | Could significantly alter activity | Introduces steric bulk and changes conformational properties. |